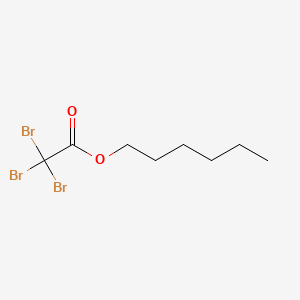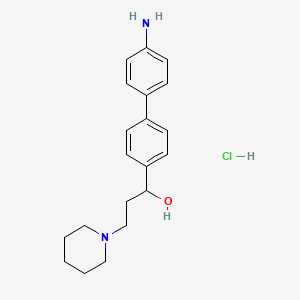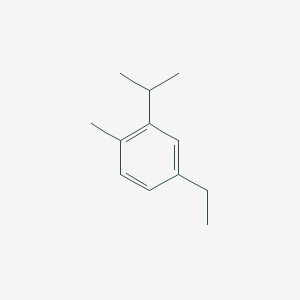
4-Ethyl-1-methyl-2-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of benzene, characterized by the presence of ethyl, methyl, and isopropyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-2-(propan-2-yl)benzene can be achieved through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of benzene derivatives. For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the isopropyl group . The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and an alkyl halide as the alkylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-methyl-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
4-Ethyl-1-methyl-2-(propan-2-yl)benzene has several applications in scientific research:
Biology: The compound’s derivatives may have potential biological activity and are studied for their effects on various biological systems.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methyl-2-(propan-2-yl)benzene in chemical reactions involves the formation of intermediates such as benzenonium ions during electrophilic aromatic substitution . The electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes deprotonation to yield the substituted benzene product.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(propan-2-yl)benzene:
4-Ethyl-2-methyl-1-(propan-2-yl)benzene: This compound has an additional methyl group compared to 4-Ethyl-1-methyl-2-(propan-2-yl)benzene.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications. The presence of both ethyl and isopropyl groups provides distinct steric and electronic effects, making it a valuable compound for various chemical studies and industrial applications.
Properties
CAS No. |
204007-34-1 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
4-ethyl-1-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-5-11-7-6-10(4)12(8-11)9(2)3/h6-9H,5H2,1-4H3 |
InChI Key |
CSMUUPOPBFRMIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


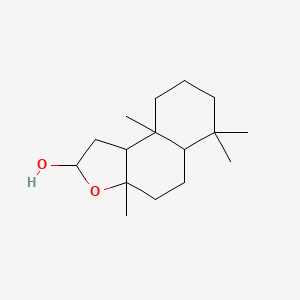

![[3-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B13955382.png)
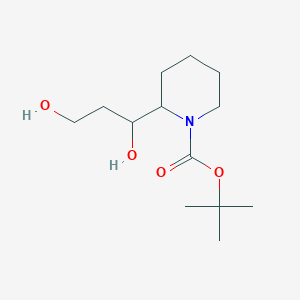

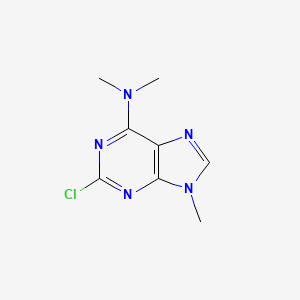


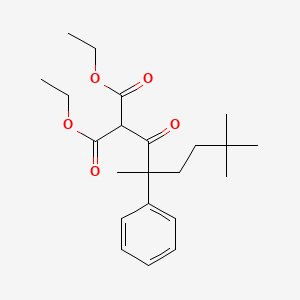
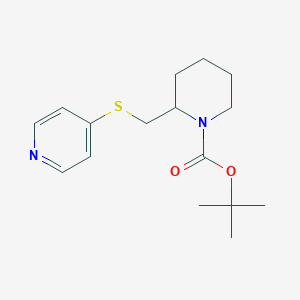
![2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole](/img/structure/B13955435.png)
